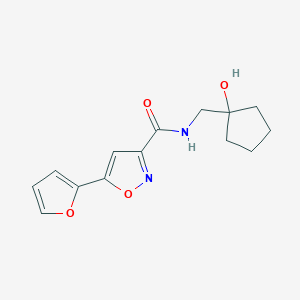

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide is a complex organic molecule that likely contains a furan ring, an isoxazole ring, and a carboxamide group. The presence of a hydroxycyclopentylmethyl group suggests additional rings and potential for stereochemistry. While the specific compound is not directly discussed in the provided papers, they do offer insights into the chemistry of related furan-containing compounds and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of furan derivatives often begins with furan-2-carboxylic acid or its derivatives. For instance, paper describes the synthesis of 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its triazole analogue from furan-2-carboxylic acid hydrazide. Similarly, paper discusses the synthesis of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides through intramolecular cyclization. These methods could potentially be adapted to synthesize the core furan structure of the compound .

Molecular Structure Analysis

The molecular structure of furan-containing compounds is characterized by the presence of a five-membered oxygen-containing ring. The papers provide information on the confirmation of structures through techniques such as IR and 1H-NMR spectroscopy . These techniques would be essential in confirming the structure of 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide, ensuring that the desired compound has been synthesized correctly.

Chemical Reactions Analysis

The reactivity of furan derivatives can be quite varied. Paper describes the acetylation of furan carboxamides and their subsequent transformation into thiadiazolyl derivatives. This indicates that furan compounds can participate in a range of chemical reactions, including acetylation, cyclization, and reactions with hydrazine derivatives. These reactions could be relevant when considering the functionalization of the furan ring in the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide, they do provide insights into the properties of similar compounds. For example, the solubility, melting points, and potential tautomeric equilibria of furan derivatives could be inferred . Additionally, the analgesic activity of some furan compounds suggests potential biological properties that could be explored for the compound .

Wissenschaftliche Forschungsanwendungen

Antiprotozoal Agents

Research has demonstrated that compounds with a furan moiety, similar to "5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide," have been synthesized and evaluated for their antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, containing furan-2-yl groups, showed potent in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in antiprotozoal drug development (Ismail et al., 2004).

Synthesis of Bioactive Compounds

The synthesis of potentially bioactive compounds from natural products or simple chemical precursors is a significant area of research. Studies have detailed the synthesis of various derivatives starting from compounds with structural similarities to "5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide," exploring their potential in creating new molecules with desired biological activities. These methodologies could be adapted for the synthesis and study of the compound for potential therapeutic applications (Hafez et al., 2001).

Antimicrobial Activities

Derivatives of furan and isoxazole have been synthesized and evaluated for their antimicrobial activities. For instance, a novel family of diarylisoxazoles, including compounds with furan and isoxazole moieties, demonstrated selective cyclooxygenase-1 (COX-1) inhibition with potential antiplatelet efficacy. This indicates that "5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide" could be explored for similar biological activities, contributing to the development of new antimicrobial or anti-inflammatory agents (Vitale et al., 2013).

Heterocyclic Chemistry

The compound falls under the domain of heterocyclic chemistry, where the synthesis and functionalization of heterocycles, including furan and isoxazole rings, are of great interest. Research in this area focuses on developing novel synthetic routes and transformations for heterocyclic compounds, potentially leading to new materials, catalysts, or biologically active molecules. For example, studies on the synthesis of furan derivatives and their subsequent reactions to create diverse heterocyclic structures could provide a framework for exploring the chemistry and applications of "5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide" (Saikachi & Kitagawa, 1971).

Eigenschaften

IUPAC Name |

5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCCKFUXAQCXBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-2-methylpropanoate](/img/structure/B2509090.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)